![molecular formula C13H19NOS B7507520 1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)butan-1-one](/img/structure/B7507520.png)
1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)butan-1-one, also known as EPT, is a synthetic compound that belongs to the category of thienopyridine derivatives. EPT has been studied extensively for its potential use in scientific research, particularly in the field of neuroscience.
Mechanism of Action
1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)butan-1-one acts as a positive allosteric modulator of the α7 nAChR, meaning that it enhances the receptor's response to acetylcholine, the endogenous ligand for the receptor. 1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)butan-1-one binds to a site on the receptor that is distinct from the acetylcholine binding site, causing a conformational change that increases the receptor's sensitivity to acetylcholine.
Biochemical and Physiological Effects:
The activation of the α7 nAChR by 1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)butan-1-one has been shown to have a number of biochemical and physiological effects. For example, 1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)butan-1-one has been shown to enhance synaptic plasticity, which is the ability of neurons to change their connections in response to experience. 1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)butan-1-one has also been shown to reduce inflammation and oxidative stress in the brain, which may have implications for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)butan-1-one in lab experiments is its high selectivity for the α7 nAChR. This allows researchers to study the function of this receptor specifically, without affecting other neurotransmitter systems. However, one limitation of 1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)butan-1-one is its relatively short half-life, which can make it difficult to maintain a consistent level of receptor modulation over time.
Future Directions
There are several future directions for research involving 1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)butan-1-one. One area of interest is the development of more potent and selective modulators of the α7 nAChR, which may have therapeutic potential for a variety of neurological and psychiatric disorders. Another area of interest is the investigation of the role of the α7 nAChR in the immune system, as this receptor is also expressed on immune cells and has been implicated in the regulation of inflammation. Finally, the use of 1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)butan-1-one in combination with other compounds that target different aspects of the α7 nAChR signaling pathway may lead to the development of more effective treatments for neurodegenerative diseases.
Synthesis Methods
1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)butan-1-one can be synthesized through a multi-step process involving the reaction of 2-bromo-1-phenylethanone with potassium thioacetate, followed by cyclization with 2-bromo-4-ethylpyridine. The resulting product is then subjected to reduction with lithium aluminum hydride to yield 1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)butan-1-one.
Scientific Research Applications
1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)butan-1-one has been widely used in scientific research as a tool to study the function of certain neurotransmitter receptors in the brain. Specifically, 1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)butan-1-one has been shown to selectively modulate the activity of the α7 nicotinic acetylcholine receptor (nAChR), which is involved in a variety of physiological processes, including learning and memory, attention, and inflammation. 1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)butan-1-one has also been used in studies investigating the role of the α7 nAChR in neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NOS/c1-3-5-13(15)14-8-6-12-10(7-9-16-12)11(14)4-2/h7,9,11H,3-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNDPIZPQKGLULJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCC2=C(C1CC)C=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

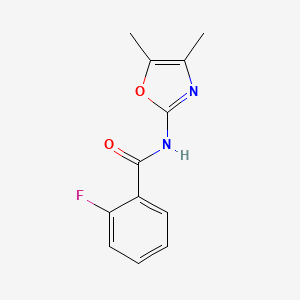
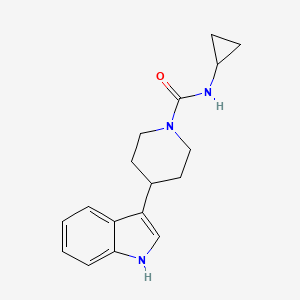
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-(4-methylphenyl)propan-1-one](/img/structure/B7507451.png)
![1-[2-(Azocan-1-yl)-2-oxoethyl]azepan-2-one](/img/structure/B7507456.png)
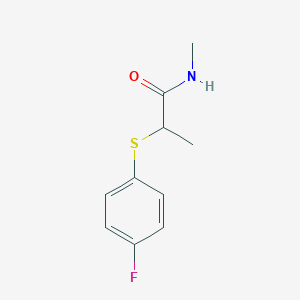
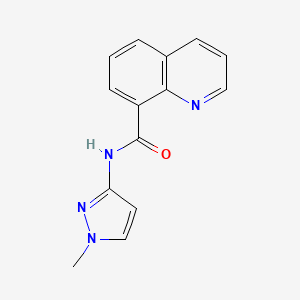
![2,3-dimethyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)benzamide](/img/structure/B7507481.png)
![3,5-Dimethyl-4-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole](/img/structure/B7507484.png)
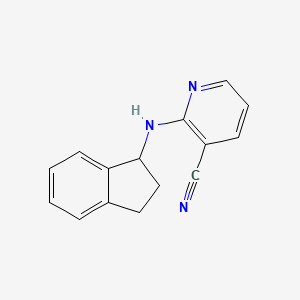
![N-[(4-ethyl-2,3-dihydro-1,4-benzoxazin-2-yl)methyl]-N-methylacetamide](/img/structure/B7507508.png)

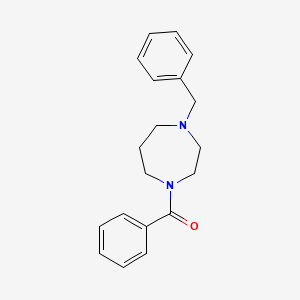
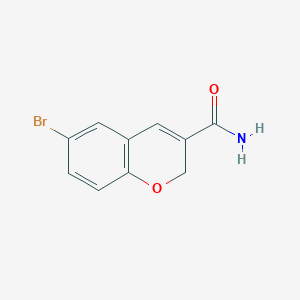
![cyclopentyl-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B7507535.png)